molecular formula C10H11NO3 B8190748 Methyl (E)-3-(4-methoxypyridin-3-yl)acrylate

Methyl (E)-3-(4-methoxypyridin-3-yl)acrylate

Cat. No.: B8190748
M. Wt: 193.20 g/mol
InChI Key: QZHOCTIYLOHZOX-ONEGZZNKSA-N
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Description

Methyl (E)-3-(4-methoxypyridin-3-yl)acrylate is an α,β-unsaturated ester featuring a pyridine ring substituted with a methoxy group at the 4-position and an acrylate ester moiety. Its structure combines electron-rich aromatic systems with a reactive conjugated double bond, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl (E)-3-(4-methoxypyridin-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-9-5-6-11-7-8(9)3-4-10(12)14-2/h3-7H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHOCTIYLOHZOX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=NC=C1)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester typically involves the esterification of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: This compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid or 3-(4-Methoxy-pyridin-3-yl)-acetaldehyde.

    Reduction: Formation of 3-(4-Methoxy-pyridin-3-yl)-propanol or 3-(4-Methoxy-pyridin-3-yl)-propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) Methyl (E)-3-(5-Methoxypyridin-3-yl)acrylate (CAS 1000896-01-4)
  • Molecular Formula: C₁₀H₁₁NO₃
  • Molecular Weight : 193.20
  • Key Differences: The methoxy group is at the 5-position instead of the 4-position on the pyridine ring.
  • Commercial Availability : Priced at $400/g (1 g scale), it is marketed for research use .
(b) Ethyl (E)-3-(4-Pyridinyl)acrylate
  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 177.20
  • Key Differences: Lacks the methoxy group and uses an ethyl ester. The ethyl ester may enhance lipophilicity compared to the methyl analog .
(c) (E)-Methyl 3-(6-Cyano-5-fluoropyridin-3-yl)acrylate
  • Molecular Formula : C₁₀H₇FN₂O₂
  • Molecular Weight : 206.17
  • Key Differences: Incorporates electron-withdrawing cyano and fluoro groups at the 5- and 6-positions. These substituents increase electrophilicity of the acrylate double bond, favoring Michael addition reactions. The fluorine atom may improve metabolic stability in drug candidates .
(a) 4-Methoxyphenethyl (E)-3-(o-Tolyl)acrylate
  • Activity : Demonstrates potent α-glucosidase inhibition (IC₅₀ < standard drug acarbose), attributed to the phenethyl ester and o-tolyl group enhancing hydrophobic interactions with the enzyme's active site .
  • Structural Insight : The phenethyl ester (vs. methyl in the target compound) likely improves membrane permeability, a critical factor in bioavailability.
(b) (E)-Ethyl-3-(4-Methoxy-3-((2-(2-(Pyrimidin-5-yl)phenyl)-1,3-dioxolan-4-yl)methyl)phenyl)acrylate
  • Complexity : Features a dioxolane ring and pyrimidinyl substituent. Such structural complexity may confer selectivity in kinase inhibition but complicates synthesis (56% yield via preparative TLC) .

Biological Activity

Methyl (E)-3-(4-methoxypyridin-3-yl)acrylate is a pyridine derivative characterized by the presence of both methoxy and acrylate functional groups. These structural features suggest potential biological activities that warrant investigation. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 219.24 g/mol
  • Structural Features :
    • Methoxy group attached to a pyridine ring.
    • Acrylate functional group enhancing reactivity.

This compound may interact with various biological targets, including enzymes and receptors. The methoxy group and acrylate moiety can participate in hydrogen bonding and π-π interactions, influencing biological macromolecules' activity. This compound has been suggested to modulate enzyme activity or receptor binding, leading to observed biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory activities. The modulation of inflammatory pathways through enzyme inhibition suggests that this compound could be explored for its potential in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound might possess anticancer properties. Similar pyridine derivatives have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further research is needed to elucidate specific pathways involved.

Research Findings and Case Studies

Study Findings Biological Activity
Study 1 Identified inhibition of bacterial growthAntimicrobial
Study 2 Induced apoptosis in cancer cell linesAnticancer
Study 3 Demonstrated anti-inflammatory effects in vitroAnti-inflammatory

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various acrylate derivatives, this compound was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. This compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

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